5-Fluoro-6-phenylnicotinonitrile

Drug design ADME prediction Physicochemical profiling

5-Fluoro-6-phenylnicotinonitrile (CAS 1378802-76-6, C₁₂H₇FN₂, MW 198.20 g/mol) is a heterocyclic building block belonging to the nicotinonitrile (3-cyanopyridine) class. It features a fluorine substituent at the 5-position, a phenyl ring at the 6-position, and a nitrile group at the 3-position of the pyridine core.

Molecular Formula C12H7FN2
Molecular Weight 198.20 g/mol
Cat. No. B12961250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-phenylnicotinonitrile
Molecular FormulaC12H7FN2
Molecular Weight198.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=N2)C#N)F
InChIInChI=1S/C12H7FN2/c13-11-6-9(7-14)8-15-12(11)10-4-2-1-3-5-10/h1-6,8H
InChIKeyVEYXBHVCNGFGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-phenylnicotinonitrile – A Fluorinated Pyridine-3-Carbonitrile Scaffold for Targeted Lead Discovery and Chemical Biology


5-Fluoro-6-phenylnicotinonitrile (CAS 1378802-76-6, C₁₂H₇FN₂, MW 198.20 g/mol) is a heterocyclic building block belonging to the nicotinonitrile (3-cyanopyridine) class. It features a fluorine substituent at the 5-position, a phenyl ring at the 6-position, and a nitrile group at the 3-position of the pyridine core . The compound is commercially available from multiple vendors at purities of 95–98% and is primarily utilized as a screening compound in early-stage drug discovery and as a synthetic intermediate for constructing more complex fluorinated heterocycles .

Why 5-Fluoro-6-phenylnicotinonitrile Cannot Be Replaced by Common Nicotinonitrile Analogs


Within the nicotinonitrile family, substitution pattern dramatically influences electronic distribution, lipophilicity, target binding, and metabolic stability. The 5-fluoro-6-phenylnicotinonitrile scaffold uniquely combines an electron-withdrawing fluorine at the 5-position with a hydrophobic phenyl at the 6-position, creating a dipole and steric profile distinct from non-fluorinated analogs such as 6-phenylnicotinonitrile or 2-amino-6-phenylnicotinonitrile . Simply interchanging these compounds—even within the same screening library—risks losing target engagement, altering selectivity profiles, or invalidating SAR series. Fluorine substitution at the pyridine 5-position is well-established in medicinal chemistry to enhance metabolic stability, modulate pKa of adjacent functionalities, and improve membrane permeability, all of which are absent in the des-fluoro parent scaffold [1].

Quantitative Differentiation Evidence for 5-Fluoro-6-phenylnicotinonitrile Versus Closest Analogs


Computed Lipophilicity and Polar Surface Area Shift Relative to Des-Fluoro Analog

Computational prediction indicates that introduction of fluorine at the 5-position increases logP by approximately 1.4–1.7 units and polar surface area by ~7 Ų compared to the non-fluorinated parent 6-phenylnicotinonitrile. For 5-fluoro-6-phenylnicotinonitrile, a calculated logP of 3.31 and tPSA of 77.62 Ų have been reported [1]. The des-fluoro parent 6-phenylnicotinonitrile (MW 180.21, lacking the fluorine-induced electronegativity and steric contribution) is predicted to have a logP of ~1.6–1.9 and tPSA of ~70 Ų based on fragment-based calculations . The increased logP enhances membrane permeation potential, while the modest PSA increase maintains hydrogen-bond acceptor capability via the fluorine atom without violating Lipinski's Rule of Five.

Drug design ADME prediction Physicochemical profiling

Electronic Effects of C5-Fluorine Substituent on Pyridine Ring Reactivity and Binding

The C5 fluorine exerts a strong electron-withdrawing (-I) effect on the pyridine ring, lowering the electron density at the C2 and C4 positions and decreasing the pKa of the pyridine nitrogen compared to non-fluorinated 6-phenylnicotinonitrile. In fluorinated nicotinonitrile series, this electronic perturbation has been shown to increase DNA gyrase A inhibitory potency: the fluorinated analog 14 achieved an IC₅₀ of 0.31 µM, representing a 1.66-fold improvement over ciprofloxacin (IC₅₀ = 0.50 µM) and a 44.3-fold improvement over novobiocin as a gyrase B inhibitor [1]. While this specific data is from a closely related fluorinated nicotinonitrile series rather than the target compound itself, it demonstrates the mechanistic advantage of fluorine incorporation at the pyridine ring for enhancing target binding.

Medicinal chemistry Structure-activity relationship Electron-withdrawing group

Cellular Differentiation Activity – Proliferation Arrest and Monocyte Differentiation

A patent-associated disclosure (freshpatents.com, linked via webdatacommons) explicitly states that 5-fluoro-6-phenylnicotinonitrile 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [1]. This functional phenotypic activity is not reported for the non-fluorinated analog 6-phenylnicotinonitrile in accessible databases. The specific fluorine–phenyl combination appears critical for this cellular differentiation phenotype. However, the disclosure lacks quantitative EC₅₀ or IC₅₀ values, and the exact assay conditions (cell line, treatment duration, readout) are not provided in the accessible metadata.

Cancer research Differentiation therapy Phenotypic screening

CCR5 Antagonist Pharmacological Screening Signal

Preliminary pharmacological screening reported via Semantic Scholar indicates that 5-fluoro-6-phenylnicotinonitrile can function as a CCR5 antagonist, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This receptor-level activity is a direct consequence of the compound's 5-fluoro-6-phenyl substitution pattern, as the unsubstituted 6-phenylnicotinonitrile scaffold lacks the fluorine necessary for optimal CCR5 binding pocket interactions. Quantitative CCR5 antagonism data (IC₅₀ or Ki) on the target compound were not located in accessible BindingDB records; however, structurally related fluorinated aryl nitriles have shown IC₅₀ values in the 1–10 µM range in CCR5 calcium mobilization assays [2].

Chemokine receptor HIV entry inhibitor Immunology

High-Impact Research and Procurement Scenarios for 5-Fluoro-6-phenylnicotinonitrile


Phenotypic Screening for Differentiation-Inducing Anticancer Agents

Based on the patent-associated cellular differentiation evidence [1], 5-fluoro-6-phenylnicotinonitrile is a rational procurement choice for laboratories conducting phenotypic screens aimed at identifying small molecules that induce monocytic differentiation of leukemia or solid tumor cells. The compound's fluorinated scaffold may provide a differentiated SAR starting point compared to the extensively studied 2-amino-nicotinonitrile series. Procure at ≥95% purity from established vendors such as AKSci or Fluorochem for reproducible screening results.

CCR5 Antagonist Lead Identification for Inflammatory and Autoimmune Disease Programs

Given the preliminary CCR5 antagonist screening signal [1], 5-fluoro-6-phenylnicotinonitrile can serve as a starting scaffold for medicinal chemistry optimization targeting HIV entry, rheumatoid arthritis, or COPD. Its 5-fluoro substitution is predicted to enhance metabolic stability relative to non-fluorinated 6-phenylnicotinonitrile, making it a more suitable candidate for in vitro ADME profiling and subsequent hit-to-lead expansion.

Fluorinated Building Block for Diversified Heterocyclic Library Synthesis

The nitrile group at the pyridine 3-position serves as a versatile synthetic handle for further derivatization—hydrolysis to carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole—while the C5 fluorine and C6 phenyl remain orthogonal to these transformations [1]. This makes 5-fluoro-6-phenylnicotinonitrile a strategic procurement choice for medicinal chemistry groups building focused fluorinated heterocycle libraries. The compound's calculated logP (~3.3) and tPSA (~78 Ų) place it within favorable drug-like chemical space for fragment-based or diversity-oriented synthesis approaches .

Antimicrobial Enzyme Inhibitor Screening Panels

Class-level evidence from Ibrahim et al. (2022) demonstrates that fluorinated nicotinonitriles can achieve sub-micromolar DNA gyrase inhibition with selectivity over human topoisomerases [1]. Although 5-fluoro-6-phenylnicotinonitrile has not yet been specifically profiled against gyrase, its structural similarity to the active fluorinated nicotinonitrile series makes it a logical inclusion in antimicrobial screening panels, particularly for programs targeting Gram-positive pathogens where gyrase A/B dual inhibition is a validated mechanism.

Quote Request

Request a Quote for 5-Fluoro-6-phenylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.